1-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a triazole ring and a pyrrole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the reaction of 3-methylbenzylamine with maleic anhydride to form an intermediate, which is then cyclized with 1,2,4-triazole under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated reagents like bromine in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole-dione structure.
Reduction: Reduced forms of the triazole and pyrrole rings.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrrole-dione structure may also interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-1H-PYRROLE-2,5-DIONE: Similar in structure but lacks the triazole ring.
1-Methyl-2,5-dihydro-1H-pyrrole-2,5-dione: Contains a methyl group instead of the 3-methylbenzyl group
Uniqueness
1-[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both the triazole and pyrrole-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
1-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H14N4O2/c1-10-3-2-4-11(7-10)8-17-9-15-14(16-17)18-12(19)5-6-13(18)20/h2-4,7,9H,5-6,8H2,1H3 |
InChI Key |
UZBNHBXZYBYTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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